The synthesis of CID 71378187 involves several key steps. Initially, the compound is synthesized by reacting 4-morpholino pyridinium salts with various electron-deficient acetylenes. This reaction yields a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, including CID 71378187. The synthesis is characterized by the use of spectroscopic methods such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the final product .
CID 71378187 has a complex molecular structure that can be described by its chemical formula . The compound features an indolizine core substituted with a morpholino group and a benzoyl moiety. The structural representation can be visualized as follows:
This structure contributes to its biological activity, as the indolizine framework is known for its ability to interact with various biological targets.
CID 71378187 exhibits notable reactivity due to the presence of functional groups that can participate in various chemical reactions. The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, demonstrating significant potency with a minimum inhibitory concentration (MIC) of 2.55 μg/mL. This indicates that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development in treating tuberculosis .
The mechanism of action for CID 71378187 involves targeting specific pathways within Mycobacterium tuberculosis. In silico analyses suggest that the compound may interact with malate synthase, an enzyme critical for the survival of the bacteria. By inhibiting this enzyme, CID 71378187 disrupts metabolic processes essential for bacterial replication and persistence . This targeted approach highlights the compound's potential as a novel therapeutic agent in combating drug-resistant tuberculosis.
CID 71378187 possesses several notable physical and chemical properties:
These properties are crucial for evaluating the compound's suitability for pharmaceutical applications.
CID 71378187 shows promise primarily in the field of medicinal chemistry as a potential anti-tubercular agent. Its ability to inhibit Mycobacterium tuberculosis makes it a candidate for further research aimed at developing new treatments for tuberculosis, especially in light of rising drug resistance. Additionally, the compound's unique structural features may offer opportunities for further modifications to enhance efficacy and reduce toxicity.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1